molecular formula C21H25N3O4 B2644194 2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034284-07-4

2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2644194
CAS No.: 2034284-07-4
M. Wt: 383.448
InChI Key: GLDWSUOPCVBIIF-UHFFFAOYSA-N
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Description

2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a pyrazine core, a nitrogen-containing heterocycle recognized for its prevalence in pharmacologically active compounds . The structure is further elaborated with a methoxy substituent and a pyrrolidine-linked phenyloxane carbonyl moiety, suggesting potential for high target binding affinity and selectivity. Pyrazine derivatives are extensively investigated for their antitumor properties and have been identified as potent inhibitors of key biological targets, such as protein kinases . The specific structural attributes of this reagent, including its extended aromatic system and hydrogen-bond accepting capabilities, make it a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a pharmacological probe for interrogating biological pathways. Its mechanism of action is anticipated to be multi-factorial, potentially involving the modulation of enzyme activity or protein-protein interactions, though specific target profiling and mechanistic studies are required to fully elucidate its research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-18-19(23-11-10-22-18)28-17-7-12-24(15-17)20(25)21(8-13-27-14-9-21)16-5-3-2-4-6-16/h2-6,10-11,17H,7-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDWSUOPCVBIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyrrolidinyl groups, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Alkyl-Substituted Pyrazine Derivatives

  • Example: 2-Methoxy-3-(1-methylpropyl)pyrazine (CAS 24168-70-5) Structural Differences: Lacks the pyrrolidine-oxane carbonyl substituent, instead bearing a simpler sec-butyl group. Functional Properties: Widely used as a flavoring agent (FEMA No. 3433) due to its green bell pepper and galbanum odor . Stability: Exhibits relative stability during storage, though its concentration decreases over time in agricultural products like peppers .

Pyrazine-Pyrrolidine Hybrids

  • Example: 2-Methoxy-3-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS 2034579-10-5) Structural Differences: Replaces the 4-phenyloxane-4-carbonyl group with a 2-methylpyridine-3-carbonyl substituent. Synthetic Pathways: Likely synthesized via similar methods as the target compound, such as coupling a BOC-protected pyrrolidine intermediate to a pyrazine core under basic conditions .

Piperazine-Containing Pyrazines

  • Example: 2-Methoxy-3-(piperazin-1-yl)pyrazine (CAS 1089330-42-6) Structural Differences: Substitutes the pyrrolidine ring with a piperazine group.

Key Data and Research Findings

Table 1. Comparative Properties of Pyrazine Derivatives

Compound Name Molecular Formula CAS No. Key Applications Stability Notes
Target Compound C₂₅H₂₈N₄O₄ Not Found Hypothesized enzyme inhibition Likely high due to bulky groups
2-Methoxy-3-(1-methylpropyl)pyrazine C₉H₁₄N₂O 24168-70-5 Flavoring agent (FEMA 3433) Stable in storage
2-Methoxy-3-(piperazin-1-yl)pyrazine C₉H₁₄N₄O 1089330-42-6 Medicinal chemistry Enhanced solubility

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s 4-phenyloxane group may enhance metabolic stability compared to simpler alkyl derivatives, making it a candidate for drug discovery .
  • Flavor Chemistry Limitations : Its structural complexity likely renders it unsuitable for volatile flavor applications, unlike 2-methoxy-3-(1-methylpropyl)pyrazine .
  • Synthetic Challenges : The multi-step synthesis involving pyrrolidine functionalization and oxane coupling requires optimization for yield and purity .

Biological Activity

2-Methoxy-3-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be broken down into its structural components:

  • Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms.
  • Methoxy Group: Contributes to the compound's solubility and biological activity.
  • Pyrrolidine Moiety: Imparts structural rigidity and potential interaction sites for biological targets.
  • Phenyloxane Carbonyl: Enhances lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Research indicates that compounds with pyrazine structures exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many pyrazine derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Inhibition of bacterial growth has been documented in several studies.
  • Anti-inflammatory Effects: Certain derivatives demonstrate the ability to reduce inflammation markers.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress pathways, leading to apoptosis in cancer cells.

Anticancer Activity

A study published in Natural Products highlighted that pyrazine-modified compounds exhibited significant anticancer properties against various cell lines. For instance, a derivative demonstrated an IC50 value of 8.90 μM against colorectal cancer cells (HCT116) .

Antimicrobial Properties

Research has shown that pyrazine derivatives can effectively inhibit the growth of several bacterial strains. A derivative similar to this compound was noted for its antibacterial activity with a minimum inhibitory concentration (MIC) below 10 μg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

In a study focusing on inflammatory markers, a related pyrazine compound demonstrated over 50% inhibition of nitric oxide production in macrophages at a concentration of 20 μM . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeModel/SystemIC50/MIC ValuesReference
AnticancerHCT116 (Colorectal Cancer)8.90 μM
AntimicrobialStaphylococcus aureus<10 μg/mL
Anti-inflammatoryRAW264.7 Macrophages>50% NO inhibition at 20 μM

Q & A

Q. Table 1: Synthesis Method Comparison

StepReagents/ConditionsYieldEvidence Source
Oxidative cyclizationNaOCl, ethanol, RT, 3h73%
Pyrrolidine coupling4-phenyloxane-4-carbonyl chloride, DCMN/A*
PurificationAlumina plug filtrationHigh
*Yields for intermediate steps not explicitly reported in evidence.

How is the structural integrity of this compound confirmed in experimental settings?

Basic Research Question
Key techniques include:

  • NMR spectroscopy : Assigning peaks for methoxy (δ 3.8–4.0 ppm), pyrazine protons (δ 8.2–8.5 ppm), and pyrrolidine carbons .
  • X-ray crystallography : Resolving stereochemistry at the pyrrolidin-3-yloxy chiral center .
  • Mass spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₆N₄O₅).

What experimental designs are recommended to assess its biological activity?

Advanced Research Question

  • Target identification : Screen against kinase enzymes (e.g., checkpoint kinases) using fluorescence polarization assays .
  • Cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays.
  • Mechanistic studies : Molecular docking to predict binding interactions with ATP-binding pockets .

How can researchers resolve contradictions in spectroscopic data across studies?

Advanced Research Question

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., pyrazine derivatives in ).
  • Dynamic NMR experiments : Assess rotational barriers of the pyrrolidine ring to explain splitting patterns .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and verify assignments .

What green chemistry principles apply to its synthesis?

Basic Research Question

  • Solvent selection : Ethanol (renewable, low toxicity) instead of dichloromethane .
  • Oxidant choice : NaOCl over Cr(VI) or DDQ to reduce hazardous waste .
  • Atom economy : Optimize coupling steps to minimize byproducts (e.g., Schlenk techniques for anhydrous conditions) .

What reaction mechanisms govern its key synthetic steps?

Advanced Research Question

  • Oxidative cyclization : Hydrazine intermediate undergoes single-electron oxidation by NaOCl, forming a diradical that closes into the triazole ring .
  • Suzuki-Miyaura coupling (hypothetical): If aryl boronate groups are introduced, Pd(PPh₃)₄ catalyzes cross-coupling .
  • Steric effects : Bulky 4-phenyloxane group may slow nucleophilic attack, requiring elevated temperatures (~80°C) .

How do solubility and stability impact its handling in pharmacological studies?

Basic Research Question

  • Solubility : Moderate in DMSO (>10 mM) and ethanol; poor in aqueous buffers (use cyclodextrin carriers) .
  • Stability : Susceptible to hydrolysis at the oxane carbonyl; store under argon at -20°C .
  • pH sensitivity : Degrades in acidic conditions (pH < 4); use neutral buffers for in vitro assays .

What stereochemical considerations are critical for its bioactivity?

Advanced Research Question

  • Chiral centers : The pyrrolidin-3-yloxy group’s configuration (R/S) affects target binding. Resolve via chiral HPLC or asymmetric synthesis .
  • Enantiomer activity : Test isolated enantiomers in kinase inhibition assays to identify active forms .
  • Conformational analysis : NOESY NMR to study spatial proximity between methoxy and carbonyl groups .

Q. Notes

  • Methodological answers prioritize reproducibility and technical depth.
  • Contradictions in data (e.g., reaction yields, spectral assignments) are addressed through cross-disciplinary validation.

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